3-(Pentylamino)propanoic acid
CAS No.:
Cat. No.: VC17988188
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-(pentylamino)propanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-2-3-4-6-9-7-5-8(10)11/h9H,2-7H2,1H3,(H,10,11) |
| Standard InChI Key | HLIKIPDETHLRHM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
3-(Pentylamino)propanoic acid (IUPAC name: 3-(pentylamino)propanoic acid) has the molecular formula C₈H₁₇NO₂ and a molecular weight of 173.23 g/mol. Its structure consists of a propanoic acid backbone with a pentylamino group (-NH-C₅H₁₁) attached to the β-carbon (Figure 1)1. The hydrochloride salt form (C₈H₁₈ClNO₂) is commonly used to enhance solubility and stability1.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 173.23 g/mol |
| CAS Registry Number | 2377035-78-2 (HCl salt) |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
Synthesis Methods
Michael Addition and Alkylation
The synthesis typically involves a Michael addition between pentylamine and acrylate derivatives, followed by methylation or hydrolysis. A patent (CN103396332A) outlines a two-step process2:
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Step 1: Reaction of n-amylamine with acrylate esters (e.g., ethyl acrylate) under mild conditions (-10°C to 70°C) to form 3-(pentylamino)propanoate esters.
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Step 2: Hydrolysis of the ester using hydrochloric acid to yield the free acid or its hydrochloride salt2.
Optimized Conditions:
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Temperature: 25–70°C
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Catalyst: Triethylamine or sodium carbonate
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Yield: >85% after purification2
Physical and Chemical Properties
Physicochemical Characteristics
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Boiling Point: ~235°C (estimated for methyl ester analog)3
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LogP: 2.46 (indicating moderate lipophilicity)3
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pKa: The carboxylic acid group has a pKa of ~4.8, while the amino group has a pKa of ~10.2, making the compound zwitterionic at physiological pH4.
Stability
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The hydrochloride salt is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments1.
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Degradation products include pentylamine and propionic acid4.
Biological Activity and Applications
Pharmaceutical Intermediate
3-(Pentylamino)propanoic acid is a key intermediate in synthesizing ibandronate sodium, a bisphosphonate used to treat osteoporosis5. Its role in inhibiting osteoclast activity stems from its affinity for hydroxyapatite in bone tissue5.
Biological Studies
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Muscle Function: Analogous β-alanine derivatives (e.g., sustained-release formulations) enhance muscle endurance by buffering intracellular pH, though direct evidence for 3-(pentylamino)propanoic acid is limited6.
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Cytotoxicity: Methyl ester derivatives exhibit IC₅₀ values of 0.1–0.7 µg/mL against cancer cell lines (e.g., A-549 lung cancer), suggesting potential anticancer applications3.
Industrial Uses
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Polymer Synthesis: N-alkylated β-alanine derivatives serve as monomers for biodegradable polymers7.
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Catalysis: Phosphino-propanoic acid analogs act as ligands in Pd/Cu-catalyzed alkyne coupling reactions8.
Comparison with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| β-Alanine | Lacks alkyl side chain; higher polarity | Dietary supplements |
| 3-(Methylamino)propanoic acid | Shorter alkyl chain; reduced lipophilicity | Drug intermediates |
| Ibandronate Impurity 3 | Contains bisphosphonate group | Osteoporosis therapy |
Future Research Directions
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